Methyl 2-(7-chloro-1-oxoisochroman-3-carboxamido)-4,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(7-chloro-1-oxoisochroman-3-carboxamido)-4,5-dimethoxybenzoate is a chemical compound known for its versatile applications in scientific research. This compound possesses unique properties that make it suitable for use in various fields, such as pharmaceuticals, material science, and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(7-chloro-1-oxoisochroman-3-carboxamido)-4,5-dimethoxybenzoate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of Isochroman Ring: The isochroman ring is formed through a cyclization reaction involving a suitable precursor.
Introduction of Chloro Group: The chloro group is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The carboxamido group is introduced through an amidation reaction, typically using an amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for continuous production, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-chloro-1-oxoisochroman-3-carboxamido)-4,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(7-chloro-1-oxoisochroman-3-carboxamido)-4,5-dimethoxybenzoate has a wide range of applications in scientific research:
Pharmaceuticals: Used in the development of new drugs due to its potential biological activity.
Material Science: Employed in the synthesis of advanced materials with specific properties.
Analytical Chemistry: Utilized as a standard or reagent in various analytical techniques.
Mechanism of Action
The mechanism of action of Methyl 2-(7-chloro-1-oxoisochroman-3-carboxamido)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting cellular metabolism and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(7-chloro-1-oxoisochroman-3-carboxamido)terephthalate
- 7-chloro-1-oxo-N-(thiazol-2-yl)isochroman-3-carboxamide
Uniqueness
Methyl 2-(7-chloro-1-oxoisochroman-3-carboxamido)-4,5-dimethoxybenzoate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research.
Properties
IUPAC Name |
methyl 2-[(7-chloro-1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]-4,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO7/c1-26-15-8-13(19(24)28-3)14(9-16(15)27-2)22-18(23)17-6-10-4-5-11(21)7-12(10)20(25)29-17/h4-5,7-9,17H,6H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSRVYMYEQBOIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.